molecular formula C9H12BrN3O B3059948 1-Hydrazinoisoquinoline hydrobromide hydrate CAS No. 1456807-59-2

1-Hydrazinoisoquinoline hydrobromide hydrate

Cat. No.: B3059948
CAS No.: 1456807-59-2
M. Wt: 258.12
InChI Key: RPRSKCAMGCWUPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydrazinoisoquinoline hydrobromide hydrate typically involves the reaction of isoquinoline with hydrazine in the presence of a hydrobromic acid solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using advanced techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazinoisoquinoline hydrobromide hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydrazinoisoquinoline hydrobromide hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-hydrazinoisoquinoline hydrobromide hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The hydrazino group plays a crucial role in its activity, allowing it to form stable complexes with target molecules. This interaction can lead to the modulation of cellular functions and signaling pathways .

Comparison with Similar Compounds

1-Hydrazinoisoquinoline hydrobromide hydrate can be compared with other similar compounds, such as:

  • 1-Hydrazinoisoquinoline hydrochloride
  • 1-Hydrazinoisoquinoline sulfate
  • 1-Hydrazinoisoquinoline acetate

Uniqueness: The hydrobromide hydrate form of 1-hydrazinoisoquinoline is unique due to its specific solubility and stability properties. It offers advantages in terms of ease of handling and purification compared to other salt forms .

Properties

IUPAC Name

isoquinolin-1-ylhydrazine;hydrate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.BrH.H2O/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;;/h1-6H,10H2,(H,11,12);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRSKCAMGCWUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2NN.O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456807-59-2
Record name Isoquinoline, 1-hydrazinyl-, hydrobromide, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456807-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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